
Picolinic acid
Overview
Description
Picolinic acid is an organic compound with the chemical formula C6H5NO2. It is a derivative of pyridine with a carboxylic acid group at the 2-position. This compound is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively . This compound is a white to tan crystalline solid that is slightly soluble in water . It has been used in various fields, including synthetic organic chemistry and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Picolinic acid can be synthesized from 2-methylpyridine by oxidation. One common method involves the use of potassium permanganate (KMnO4) as the oxidizing agent . The reaction typically proceeds under basic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: On an industrial scale, this compound is produced through the oxidation of 2-methylpyridine. The process involves the use of potassium permanganate as the oxidant, and the reaction is carried out in an aqueous medium . Another method involves the reaction of cyanogen and butadiene in the vapor phase at high temperatures, followed by hydrolysis to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Picolinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: this compound derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted this compound compounds.
Scientific Research Applications
Neuroprotective and Immunological Effects
Picolinic acid exhibits notable neuroprotective properties. Research indicates that it plays a role in enhancing the expression of immune mediators such as MIP-1α and β, which are crucial for immune responses . Additionally, it has been shown to enhance the production of nitric oxide in interferon-gamma mediated pathways, suggesting potential applications in neurodegenerative diseases and immune modulation .
Antiviral Properties
Recent studies have highlighted the broad-spectrum antiviral capabilities of this compound. It has been demonstrated to inhibit the entry of enveloped viruses, including SARS-CoV-2 and influenza A virus. The mechanism involves disrupting viral membrane integrity and inhibiting the fusion of viral and cellular membranes . This positions this compound as a promising candidate for therapeutic development against viral infections.
Case Study: Antiviral Efficacy
- Study Title : "this compound is a broad-spectrum inhibitor of enveloped virus entry"
- Findings : this compound demonstrated significant antiviral efficacy in preclinical models against SARS-CoV-2 and influenza A, suggesting its potential as a therapeutic agent during pandemics .
Metal Chelation
This compound serves as a bidentate chelating agent for essential metal ions such as zinc, copper, manganese, and iron. This property enhances the bioavailability of these minerals in biological systems, which is critical for various physiological functions . The chelation process facilitates better absorption through the intestinal tract.
Applications in Nutrition
- Zinc Supplementation : this compound is utilized in dietary supplements aimed at improving zinc absorption, which is vital for immune function and overall health .
Pharmaceutical Applications
In pharmaceutical chemistry, this compound is involved in the synthesis of metal picolinate complexes that are used in drug formulations. These complexes enhance the delivery of essential minerals and may improve therapeutic outcomes in various treatments .
Industrial Applications
Beyond biological applications, this compound finds use in industrial processes such as metal extraction and purification. Its chelation properties are harnessed to formulate metal-based catalysts that are essential in various chemical reactions .
Summary Table of Applications
Application Area | Description | Key Findings/Notes |
---|---|---|
Neuroprotection | Enhances immune response and protects neural cells | Increases MIP-1α & β expression; enhances nitric oxide production |
Antiviral | Inhibits entry of enveloped viruses like SARS-CoV-2 | Broad-spectrum efficacy; promising for pandemic response |
Metal Chelation | Binds essential metals (Zn, Cu, Mn) to enhance bioavailability | Critical for nutrient absorption |
Pharmaceutical Chemistry | Used in drug formulations to improve mineral delivery | Important for developing effective supplements |
Industrial Processes | Employed in metal extraction and catalyst formulation | Useful in various chemical industries |
Mechanism of Action
Picolinic acid exerts its effects through several mechanisms:
Zinc Transport: this compound binds to zinc finger proteins, altering their structure and disrupting zinc binding. This mechanism is crucial for its role in zinc transport and its antiviral properties.
Neuroprotective Effects: this compound has been implicated in neuroprotective effects through its interaction with various molecular targets and pathways.
Immunomodulation: this compound acts as an immunomodulator by affecting immune responses, often in conjunction with cytokines such as interferon gamma.
Comparison with Similar Compounds
- Nicotinic Acid (Niacin)
- Isonicotinic Acid
- Dipicolinic Acid
This compound’s unique properties and wide range of applications make it a valuable compound in various fields of research and industry.
Biological Activity
Picolinic acid (PiA), a metabolite of the amino acid tryptophan, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, supported by case studies, research findings, and data tables.
Overview of this compound
This compound is produced via the kynurenine pathway, which is crucial for tryptophan metabolism. It is known for its roles in various physiological processes, including neuroprotection, immunological responses, and antimicrobial activity. The compound also plays a significant role in zinc metabolism and has been studied for its potential therapeutic applications.
1. Neuroprotective Effects
This compound exhibits neuroprotective properties, particularly in the context of neuroinflammatory conditions. It has been shown to enhance macrophage effector functions and promote nitric oxide (NO) production in response to interferon-gamma (IFN-γ), which is critical for immune responses in the central nervous system (CNS) .
Table 1: Neuroprotective Effects of this compound
Effect | Concentration | Reference |
---|---|---|
Enhances NO production | 1-4 mM | |
Induces expression of MIP-1α and MIP-1β | 4 mM | |
Anti-tumor activity | 100 mg/kg |
2. Immunological Activity
Research indicates that this compound can modulate immune responses. It has been shown to augment the production of reactive nitrogen intermediates in macrophages, enhancing their ability to fight infections . Additionally, it plays a role in the apoptosis of infected cells, contributing to its immunomodulatory effects .
3. Antimicrobial Properties
This compound demonstrates antimicrobial activity against various pathogens. Studies have reported its efficacy against Mycobacterium avium complex (MAC), with minimum inhibitory concentrations (MICs) ranging from 25 to 50 mM . Furthermore, it has shown promise as an adjunct therapy in treating MAC infections when combined with other antiprotozoal drugs .
Table 2: Antimicrobial Activity of this compound
4. Antiviral Activity
Recent studies highlight this compound's broad-spectrum antiviral properties, particularly against enveloped viruses such as SARS-CoV-2 and influenza A virus. Mechanistically, it disrupts viral membrane integrity and inhibits virus-cell membrane fusion . This suggests potential applications in developing antiviral therapies.
Case Study: this compound and Suicidal Behavior
A comparative study investigated serum levels of this compound in patients with suicidal behavior. The findings indicated that lower levels of this compound were associated with increased risk factors for suicide attempts, suggesting its potential as a biomarker for assessing suicide risk .
Case Study: Zinc Metabolism and this compound
In patients with acrodermatitis enteropathica (AE), a genetic disorder affecting zinc absorption, levels of this compound were significantly lower compared to healthy individuals. This supports the hypothesis that this compound plays a role in zinc metabolism, although its therapeutic efficacy when administered alone remains unclear .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes and structural characterization methods for picolinic acid?
this compound (2-pyridinecarboxylic acid) is synthesized via oxidation of 2-picoline or hydrolysis of cyanopyridines. Structural validation requires techniques such as nuclear magnetic resonance (NMR) for proton and carbon environments, infrared spectroscopy (IR) for carboxylate group identification (C=O stretch at ~1700 cm⁻¹), and X-ray crystallography for solid-state conformation . Stability constants for metal complexes (e.g., with Zn²⁺) are determined using potentiometric titrations .
Q. How should this compound be stored to maintain stability, and what are its decomposition products?
this compound is stable under recommended storage conditions (2–8°C in inert environments) but degrades upon exposure to strong acids/bases, oxidizers, or heat (>300°C). Hazardous decomposition products include nitrogen oxides (NOₓ) and carbon oxides. Stability testing involves accelerated aging studies under controlled humidity and thermal stress, with gas chromatography-mass spectrometry (GC-MS) monitoring degradation byproducts .
Q. What experimental models are used to study this compound’s biological roles in immune modulation?
In vitro macrophage activation assays (e.g., nitric oxide production in IFN-γ-primed murine macrophages) and T-cell proliferation suppression models are standard. In vivo studies employ murine models to assess immune tolerance, using flow cytometry to quantify cytokine profiles (e.g., IL-2 suppression) and IDO enzyme activity assays to link tryptophan catabolism to immune effects .
Advanced Research Questions
Q. How does this compound induce T-cell anergy, and what methodologies resolve contradictions in its immunomodulatory effects?
this compound suppresses T-cell proliferation via tryptophan depletion and kynurenine pathway activation, but its anti-inflammatory vs. pro-inflammatory roles depend on microenvironmental factors. To resolve contradictions, use CRISPR-Cas9 knockout models (e.g., IDO-deficient cells) and single-cell RNA sequencing to map cytokine networks. Dose-response studies (0.1–10 mM) clarify biphasic effects on macrophage polarization .
Q. What strategies optimize this compound derivatives for antitumor or antiviral applications?
Structure-activity relationship (SAR) studies focus on modifying the pyridine ring’s substituents. For example, esterification of the carboxyl group enhances blood-brain barrier penetration. Antiviral efficacy against SARS-CoV-2 is tested via pseudovirus entry assays and molecular docking to spike protein domains. Antitumor activity is validated in xenograft models, with pharmacokinetic profiling (HPLC-MS) to assess bioavailability .
Q. How can researchers design experiments to investigate this compound’s role in tryptophan metabolism and neurodegenerative diseases?
Use isotope-labeled tryptophan (e.g., ¹³C-tryptophan) in neuronal cell cultures to track this compound production via LC-MS metabolomics. In Alzheimer’s models, combine microdialysis with electrophysiology to correlate this compound levels with synaptic plasticity. Contrast results with kynurenic acid effects to isolate pathway-specific contributions .
Q. What analytical methods quantify this compound in complex biological matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For enhanced sensitivity in serum or cerebrospinal fluid, employ derivatization with dansyl chloride followed by fluorescence detection. Validation requires spike-recovery tests (80–120% acceptable range) and cross-validation with GC-MS to rule out matrix interference .
Q. Methodological Considerations
- Contradiction Management : When conflicting data arise (e.g., pro-inflammatory vs. anti-inflammatory outcomes), replicate experiments under standardized conditions (e.g., cell type, passage number, serum-free media) .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for IDO inhibitor use to avoid fetal rejection in pregnant models .
Properties
IUPAC Name |
pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOXPEMLGUPBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Record name | picolinic acid | |
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URL | https://en.wikipedia.org/wiki/Picolinic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride) | |
Record name | Picolinic acid | |
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DSSTOX Substance ID |
DTXSID7031903 | |
Record name | Picolinic acid | |
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Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white crystalline powder; [MSDSonline], Solid | |
Record name | Picolinic acid | |
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Record name | Picolinic acid | |
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Solubility |
>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Picolinic acid | |
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Vapor Pressure |
0.00789 [mmHg] | |
Record name | Picolinic acid | |
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Mechanism of Action |
As a therapeutic agent, the molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function. | |
Record name | Picolinic acid | |
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CAS No. |
98-98-6, 32075-31-3, 88161-53-9 | |
Record name | Picolinic acid | |
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Record name | Picolinic acid | |
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Record name | PICOLINIC ACID | |
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Record name | Picolinic acid | |
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Melting Point |
136.5 °C | |
Record name | Picolinic acid | |
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Retrosynthesis Analysis
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